1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
Description
1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole-based small molecule characterized by a 3-chlorophenyl group at position 1 of the triazole ring and a 2-methylpropyl (isobutyl) substituent at position 5 (CAS: 90839-68-2; ECHEMI Safety Data Sheet ).
Properties
Molecular Formula |
C13H14ClN3O2 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14ClN3O2/c1-8(2)6-11-15-12(13(18)19)16-17(11)10-5-3-4-9(14)7-10/h3-5,7-8H,6H2,1-2H3,(H,18,19) |
InChI Key |
DVZWJUQTYCUYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 3-chlorobenzyl chloride with 2-methylpropylamine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact. Flow microreactor systems are often employed for the large-scale production of triazole derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Halogen-substituted triazole derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Methyl vs. 2-Methylpropyl Substituents
- 1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: Not explicitly stated; molecular weight: 237.64 ): This analog replaces the 2-methylpropyl group with a methyl group. In REPLACE-based studies, it demonstrated moderate binding affinity for CDK2/cyclin A and CDK4/cyclin D (Table 3 in ). Cellular assays showed anti-proliferative IC50 values below 30 µM in cancer cell lines (U2OS, DU145) .
- Target Compound (2-methylpropyl substituent): The bulkier isobutyl group may enhance lipophilicity, improving tissue penetration but possibly reducing solubility. No direct activity data are available, but similar scaffolds (e.g., 1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid, CAS: 2060039-62-3 ) suggest structural tuning for optimized pharmacokinetics.
Chlorophenyl Positional Isomerism
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: This analog (CAS: Not provided) features a para-chlorophenyl group and a trifluoromethyl substituent. It exhibited potent antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%) and served as a scaffold for c-Met inhibitors . The para-chloro substitution and 1,2,3-triazole ring (vs. 1,2,4-triazole in the target compound) may alter target specificity due to steric and electronic differences.
Functional Group Modifications
Carboxylic Acid Derivatives
Nitro and Methoxy Substitutions
Pharmaceutical vs. Agrochemical Use
- Fenchlorazole (1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid): A pesticide with multiple chlorinated substituents, emphasizing how halogenation patterns dictate agrochemical activity vs. drug-like properties .
Biological Activity
1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of triazoles known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 273.71 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Anti-inflammatory Activity
Research indicates that triazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that related triazole compounds showed inhibition of protein denaturation in vitro. The maximum inhibition was reported at concentrations comparable to standard anti-inflammatory drugs like Aspirin . The effectiveness of these compounds in reducing inflammation suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Triazole derivatives have also been studied for their antimicrobial properties. A related compound was shown to exhibit activity against various microbial strains. The mechanism often involves the inhibition of key enzymes necessary for microbial growth. For example, some triazoles have been documented to disrupt the synthesis of ergosterol in fungal cells, leading to cell death .
Anticancer Potential
The anticancer activity of triazoles has been a focal point in recent research. A study evaluated several triazole derivatives against cancer cell lines and found promising results. For instance, certain derivatives demonstrated IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7), indicating significant cytotoxic effects . The mechanism behind this activity often involves apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
| Study | Activity | Cell Line/Model | IC50 Value |
|---|---|---|---|
| Eya’ane Meva et al. (2020) | Anti-inflammatory | Egg albumin denaturation assay | 1000 µg/mL (71.1% inhibition) |
| Eya’ane Meva et al. (2020) | Antimalarial | P. falciparum (3D7 strain) | 176 µM |
| Unpublished Data | Anticancer | MCF-7 (breast cancer) | 27.3 µM |
The biological mechanisms through which triazole derivatives exert their effects include:
- Enzyme Inhibition : Many triazoles act by inhibiting enzymes critical for pathogen survival or proliferation.
- Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, preventing further division and promoting apoptosis.
- Inflammatory Pathway Modulation : Triazoles may modulate pathways involved in inflammation, reducing the production of pro-inflammatory cytokines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
